N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-3-methoxy-2-methylindazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-27-23(31-2)18-10-5-15(13-20(18)25-27)22(30)24-16-6-8-17(9-7-16)28-21(29)12-11-19(26-28)14-3-4-14/h5,10-14,16-17H,3-4,6-9H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWLYBYPAWNWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NC3CCC(CC3)N4C(=O)C=CC(=N4)C5CC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic compound with a complex structure that suggests potential biological activity. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Cyclopropyl group : Known for influencing the biological activity and reactivity.
- Dihydropyridazinone moiety : Associated with various pharmacological effects.
- Indazole structure : Often linked to anti-inflammatory and anticancer properties.
The molecular formula is C₁₈H₂₃N₃O₃, with a molecular weight of approximately 341.39 g/mol. Its structural complexity allows for multiple interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Dihydropyridazinone : Achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Cyclopropyl Group : Utilizes cyclopropyl halides or carboxylic acids.
- Attachment of the Indazole Moiety : Involves coupling reactions to form the final product.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds similar to this compound. For instance, derivatives containing pyridazinone structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation through modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
The compound's structural features suggest it may act as an anti-inflammatory agent. Similar compounds have demonstrated the ability to inhibit phosphodiesterase 4 (PDE4), leading to decreased levels of inflammatory mediators such as cytokines . The inhibition of PDE4 is particularly significant as it plays a role in various inflammatory diseases.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : Interacting with receptors that mediate cellular responses to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
Comparison with Similar Compounds
Structural Features and Key Functional Groups
The compound’s uniqueness arises from its distinct substituents and spatial arrangement:
- Indazole Carboxamide : The 3-methoxy-2-methyl-2H-indazole moiety is electron-rich, enhancing binding affinity to hydrophobic enzyme pockets.
- Cyclohexyl Linker : Provides stereochemical diversity, influencing pharmacokinetic properties like solubility and membrane permeability.
Comparison with Structurally Similar Compounds
Pyridazinone-Based Analogues
Pyridazinone derivatives are well-documented for their roles as phosphodiesterase (PDE) inhibitors and antimicrobial agents. For example:
- Zardaverine: A PDE3/4 inhibitor with a pyridazinone core but lacking the indazole-carboxamide group.
- Emoradan: Features a pyridazinone ring with a benzimidazole substituent. While both compounds share heterocyclic diversity, the subject compound’s cyclohexyl linker may improve metabolic stability .
Indazole-Containing Derivatives
Indazole carboxamides are prevalent in kinase inhibitor design (e.g., Entrectinib ). Key distinctions include:
- Substituent Positioning : The 3-methoxy and 2-methyl groups in the subject compound may reduce cytochrome P450 interactions compared to entrectinib’s bulkier substituents.
- Carboxamide Linkage : The cyclohexyl spacer in the subject compound could enhance solubility relative to linear alkyl chains in analogues like Crizotinib .
Marine-Derived Analogues
Marine actinomycete metabolites, such as Salternamide E, often exhibit macrocyclic or polyketide structures. While these compounds share bioactivity profiles (e.g., anticancer properties), the subject compound’s synthetic origin and smaller molecular weight (~500 Da) suggest better oral bioavailability .
Physicochemical and Bioactivity Comparison
| Parameter | Subject Compound | Zardaverine | Entrectinib |
|---|---|---|---|
| Molecular Weight | ~493 g/mol | 377 g/mol | 560 g/mol |
| cLogP | ~3.2 (predicted) | 2.8 | 4.5 |
| Bioactivity | Kinase inhibition (hypothesized) | PDE3/4 inhibition | TRK/ROS1 inhibition |
| Synthetic Complexity | High (multiple heterocycles) | Moderate | High |
Table 1: Comparative analysis of physicochemical and bioactivity profiles. Data inferred from structural analogs and methodologies in .
Methodological Considerations
- Structural Elucidation : Tools like SHELXL and WinGX enable precise determination of bond lengths and angles, critical for comparing crystallographic data with analogues .
- Lumping Strategies: Grouping compounds with shared motifs (e.g., pyridazinone cores) simplifies SAR studies, though the subject compound’s hybrid structure may defy conventional categorization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
